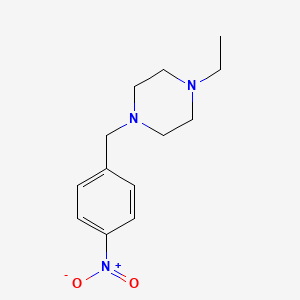

1-Ethyl-4-(4-nitrobenzyl)piperazine

Description

Contextualization of the Piperazine (B1678402) Scaffold as a Pharmacophore in Contemporary Drug Discovery and Development

The piperazine ring is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds and approved drugs. tandfonline.comresearchgate.netresearchgate.netnih.gov Its prevalence stems from a unique combination of physicochemical properties that make it highly advantageous for drug design. tandfonline.comnih.gov The two nitrogen atoms, typically with a pKa in the physiological range, allow the piperazine moiety to be protonated, which can significantly enhance aqueous solubility and bioavailability—critical factors for drug delivery and absorption. nih.govmdpi.com

Furthermore, the piperazine ring possesses conformational flexibility, yet it is structurally rigid enough to present substituents to a biological target in a well-defined spatial orientation. tandfonline.comeurekaselect.com The chemical reactivity of its secondary amine groups facilitates straightforward synthetic modification, allowing chemists to append various pharmacophoric fragments to the core structure. tandfonline.com This versatility has enabled the incorporation of the piperazine scaffold into a vast array of therapeutic agents across numerous disease areas. researchgate.netnih.govwisdomlib.org Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antipsychotic effects. researchgate.netmdpi.comresearchgate.net This widespread success underscores the piperazine ring's importance as a fundamental building block in the generation of diverse and potent pharmacological agents. eurekaselect.com

Table 1: Examples of FDA-Approved Drugs Featuring the Piperazine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Imatinib | Anticancer |

| Sildenafil | Erectile Dysfunction |

| Olaparib | Anticancer |

| Aripiprazole | Antipsychotic |

| Ciprofloxacin | Antibacterial |

| Cetirizine | Antihistamine |

Strategic Importance of N-Substituted Piperazine Derivatives in Bioactive Molecule Design

The true strategic value of the piperazine scaffold in drug design is most evident in its N-substituted derivatives. The two nitrogen atoms at the 1 and 4 positions provide independent handles for synthetic modification, a feature that medicinal chemists exploit to fine-tune the properties of a lead compound. tandfonline.commdpi.com Approximately 80% of piperazine-containing drugs feature substituents exclusively at these nitrogen positions, highlighting the strategic focus on this type of modification. mdpi.com

Substitution at the nitrogen atoms can profoundly influence both the pharmacokinetic and pharmacodynamic profiles of a molecule. tandfonline.comnih.gov From a pharmacokinetic perspective, the nature of the N-substituents can modulate critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. eurekaselect.comnih.gov For instance, adding polar groups can increase water solubility, while incorporating lipophilic moieties can enhance membrane permeability. researchgate.net

From a pharmacodynamic standpoint, the N-substituents are often crucial for direct interaction with the biological target. researchgate.net These substituents can act as hydrogen bond donors or acceptors, engage in hydrophobic or electrostatic interactions, and orient other parts of the molecule for optimal binding affinity and specificity. mdpi.comeurekaselect.comnih.gov The piperazine ring can also serve as a versatile linker, connecting two distinct pharmacophores to create a hybrid molecule with dual activity or improved target engagement. tandfonline.com This ability to systematically modify the N-positions allows for the rational design of molecules with tailored biological activities, making N-substituted piperazines a central element in modern bioactive molecule design. nih.gov

Rationale for Comprehensive Investigation of 1-Ethyl-4-(4-nitrobenzyl)piperazine and its Structurally Related Analogs in Academic Research

The compound this compound (Molecular Formula: C13H19N3O2, CAS Number: 414880-35-6) is a specific N-substituted piperazine derivative that has garnered interest in academic and research settings. calpaclab.com The rationale for its investigation is not based on a single property but rather on the combination of its distinct structural components: the piperazine core, the 1-ethyl group, and the 4-nitrobenzyl substituent. Each component contributes to a potential biological activity profile that merits scientific exploration.

The investigation of structurally related analogs provides a compelling basis for the study of this compound:

4-(4-nitrophenyl)piperazine : This is a very close analog, lacking only the benzyl (B1604629) CH2 linker and the 1-ethyl group. Research on this compound and its salts has demonstrated its utility as an important pharmacophore. iucr.orgnih.gov It has been specifically identified for its use in the control of potassium channels, providing a clear biological rationale for exploring derivatives containing the 4-nitrophenyl moiety. nih.gov The synthesis and crystal structures of various salts of 4-(4-nitrophenyl)piperazine have been extensively reported, indicating significant academic interest in its chemical and physical properties. nih.goviucr.org

N-benzylpiperazine Derivatives : The benzyl group is a common substituent in medicinal chemistry. For example, derivatives of 4-(4-fluorobenzyl)piperazine have been designed and synthesized as tyrosinase inhibitors, demonstrating the potential for N-benzylpiperazine scaffolds to target specific enzymes. nih.gov

1-Ethylpiperazine : The ethyl group at the N-1 position is a small, lipophilic substituent used to modulate a compound's physicochemical properties. 1-Ethylpiperazine itself is used as a building block in the synthesis of other bioactive molecules. For instance, it has been incorporated into naphthalene-based structures to produce compounds with antibacterial activity.

Nitroaromatic Sulfonamide Analogs : While not a direct analog, the synthesis of compounds like 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine highlights the continued interest in combining the piperazine ring with a 4-nitrophenyl group, in this case via a sulfonyl linker. nih.gov This underscores the perceived value of the 4-nitrophenyl moiety in the design of new bioactive agents.

Table 2: Structurally Related Analogs and Their Research Focus

| Compound Name/Class | Key Structural Features | Research Focus/Activity |

|---|---|---|

| 4-(4-Nitrophenyl)piperazine | Piperazine core, 4-nitrophenyl group | Control of potassium channels, important pharmacophore. nih.gov |

| 4-(4-Fluorobenzyl)piperazine Derivatives | Piperazine core, substituted benzyl group | Tyrosinase inhibitors. nih.gov |

| 1-(naphthalen-1-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol | 1-Ethylpiperazine moiety | Antibacterial activity. |

| 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine | Piperazine core, 4-nitrophenyl group (via sulfonyl linker) | Synthesis and biological evaluation of new chemical entities. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethyl-4-[(4-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-14-7-9-15(10-8-14)11-12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJUIMZPXQQQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355150 | |

| Record name | 1-Ethyl-4-(4-nitrobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414880-35-6 | |

| Record name | 1-Ethyl-4-(4-nitrobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Ethyl 4 4 Nitrobenzyl Piperazine and Precursor Architectures

Strategies for the Construction and Modification of the Piperazine (B1678402) Ring System

The construction of the piperazine ring system is a cornerstone of many synthetic endeavors. Traditional methods often involve the reaction of a primary amine with bis(2-haloethyl)amine or diethanolamine (B148213). mdpi.comnih.gov However, these methods can be limited by the availability of starting materials and may require harsh reaction conditions. mdpi.com

More recent and advanced strategies focus on creating polysubstituted piperazines with greater efficiency and stereocontrol. One such method involves the catalytic reductive cyclization of dioximes, which allows for the straightforward conversion of a primary amino group into a piperazine ring. mdpi.comresearchgate.netnih.gov This approach is particularly useful for modifying bioactive molecules like α-amino acids. mdpi.comresearchgate.netnih.gov Another innovative technique is the photoredox-catalyzed C-H functionalization of the piperazine ring, which enables the introduction of substituents at the carbon atoms, a previously challenging transformation. mdpi.com These modern methods provide greater structural diversity for applications in medicinal chemistry. mdpi.com

N-Alkylation and N-Arylation Approaches for Derivatization on the Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine ring offer prime sites for derivatization through N-alkylation and N-arylation reactions, significantly expanding the chemical space of piperazine-containing molecules. mdpi.comnih.govnih.gov

Key methods for N-alkylation include:

Nucleophilic substitution: This classic method utilizes alkyl halides or sulfonates to introduce alkyl groups onto the piperazine nitrogens. mdpi.comnih.gov

Reductive amination: This involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.comnih.govnih.gov

Reduction of carboxyamides: N-acylpiperazines can be reduced to their corresponding N-alkyl derivatives. mdpi.comnih.gov

For N-arylation, the most prominent methods are:

Buchwald-Hartwig amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and a piperazine. mdpi.comnih.gov

Ullmann condensation: A copper-catalyzed reaction for the formation of C-N bonds. mdpi.comnih.gov

Nucleophilic aromatic substitution (SNAr): This occurs with electron-deficient (hetero)arenes. mdpi.comnih.gov

These derivatization techniques are fundamental in the synthesis of complex piperazine-based molecules. researchgate.net

Synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine (B49478) as a Key Intermediate or Analog

The synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine serves as a key step or provides a structural analog in the creation of more complex molecules. A common route involves the N-arylation of N-ethylpiperazine with a suitable 4-nitrophenylating agent. For instance, 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene (B44160) can be reacted with N-ethylpiperazine. The synthesis of the precursor N-ethylpiperazine itself can be achieved through various methods, including the reaction of piperazine with an ethylating agent. google.com

Introduction of the 4-Nitrobenzyl Moiety via Targeted Reaction Pathways

The introduction of a 4-nitrobenzyl group onto a piperazine nitrogen is typically achieved through nucleophilic substitution using 4-nitrobenzyl halide, most commonly the chloride or bromide. For example, 1-(4-nitrophenyl)piperazine (B103982) can be reacted with 4-nitrobenzyl bromide to yield 1-(4-nitrophenyl)-4-(4-nitrobenzyl)piperazine. prepchem.com Similarly, piperazine can be directly reacted with 4-nitrobenzyl chloride to produce 1-(4-nitrobenzyl)piperazine. smolecule.com This moiety is of interest due to the versatile reactivity of the nitro group, which can be reduced to an amine, providing a handle for further functionalization. smolecule.com

Derivatization Techniques from 1-(4-Nitrophenyl)piperazine and Related Piperazine Intermediates

1-(4-Nitrophenyl)piperazine is a valuable intermediate for the synthesis of a wide range of derivatives. iucr.orgresearchgate.netsigmaaldrich.com The secondary amine of this intermediate is readily available for various chemical transformations.

Table 1: Derivatization Reactions of 1-(4-Nitrophenyl)piperazine

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl halide (e.g., iodomethane) | 1-Alkyl-4-(4-nitrophenyl)piperazine |

| N-Acylation | Acyl chloride (e.g., chloroacetyl chloride) | 1-Acyl-4-(4-nitrophenyl)piperazine |

| N-Benzylation | Benzyl (B1604629) halide (e.g., benzyl bromide) | 1-Benzyl-4-(4-nitrophenyl)piperazine |

| Michael Addition | α,β-Unsaturated ester | 3-Substituted piperazine-2-acetic acid ester derivative |

Data compiled from multiple sources. tmc.educhemicalbook.com

These derivatization strategies allow for the systematic modification of the piperazine scaffold to explore structure-activity relationships in drug discovery programs. nih.gov For instance, a series of N-alkyl and N-aryl piperazine derivatives have been synthesized and evaluated for their antimicrobial activity. nih.gov

Multi-step Synthetic Sequences for Complex Hybrid Piperazine Molecules Incorporating Nitro-substituted Moieties

The construction of complex hybrid molecules often involves multi-step synthetic sequences where the piperazine core is assembled and functionalized in a controlled manner. mdpi.comresearchgate.net A typical sequence might involve the initial synthesis of a monosubstituted piperazine, such as 1-(4-nitrophenyl)piperazine, followed by further elaboration. researchgate.net For example, a multi-step synthesis could start with the reaction of diethanolamine with p-anisidine (B42471) to form 1-(4-methoxyphenyl)piperazine. cscanada.net This intermediate can then undergo N-arylation with p-chloronitrobenzene, followed by demethylation to yield 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, a key intermediate for certain antifungal agents. cscanada.netresearchgate.net

Purification and Isolation Strategies in Advanced Organic Synthesis

The purification and isolation of the target piperazine derivatives are critical steps to ensure the purity of the final compound. Common techniques employed include:

Crystallization: This is a widely used method for purifying solid compounds. Recrystallization from a suitable solvent or solvent mixture can yield highly pure crystalline products. google.comprepchem.com For instance, 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine (B5652869) can be recrystallized from ethyl acetate. prepchem.com

Chromatography: Column chromatography is a versatile technique for separating components of a mixture. nih.gov Silica gel is a common stationary phase, and the choice of eluent is crucial for effective separation. tmc.edu For basic compounds like piperazines, alumina (B75360) may also be used as the stationary phase. nih.gov High-performance liquid chromatography (HPLC) is another powerful tool for both analytical and preparative separations. sielc.com

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in different immiscible solvents. Adjusting the pH is often employed to move amine-containing compounds between aqueous and organic layers. cscanada.net

Salt Formation: Piperazines can be converted to their salts (e.g., hydrochlorides, acetates) to facilitate purification by crystallization. google.com The free base can then be regenerated by treatment with a base.

In some cases, derivatization is used to aid in the analysis of piperazine impurities. For example, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative that can be detected at low levels by HPLC-UV. jocpr.comresearchgate.net

Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of 1-Ethyl-4-(4-nitrobenzyl)piperazine rely on a suite of advanced spectroscopic and crystallographic methods. These techniques provide a detailed map of the molecule's atomic connectivity, three-dimensional shape, and electronic environment. The primary methods for this elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be employed to confirm the presence and connectivity of the ethyl, piperazine, and 4-nitrobenzyl groups.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The ethyl group would present as a quartet for the methylene (B1212753) (–CH₂–) protons coupled to the methyl (–CH₃) protons, which would appear as a triplet. The eight protons on the piperazine ring would likely appear as two or more multiplets in the aliphatic region. The methylene bridge (–CH₂–) of the benzyl group would give a characteristic singlet, and the aromatic protons on the 4-nitrophenyl ring would appear as two distinct doublets (an AA'BB' system) in the downfield region due to the strong electron-withdrawing effect of the nitro group.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The chemical shifts would confirm the presence of aliphatic carbons from the ethyl and piperazine groups, the benzylic methylene carbon, and the aromatic carbons. The carbons of the nitrophenyl ring would be shifted significantly downfield, with the carbon bearing the nitro group being the most deshielded.

Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Ethyl -CH₃ | ~1.10 | Triplet (t) | 3H |

| Ethyl -CH₂- | ~2.45 | Quartet (q) | 2H |

| Piperazine -CH₂- (adjacent to Ethyl-N) | ~2.50 | Multiplet (m) | 4H |

| Piperazine -CH₂- (adjacent to Benzyl-N) | ~2.60 | Multiplet (m) | 4H |

| Benzyl -CH₂- | ~3.55 | Singlet (s) | 2H |

| Aromatic -CH- (ortho to -CH₂) | ~7.50 | Doublet (d) | 2H |

| Aromatic -CH- (ortho to -NO₂) | ~8.20 | Doublet (d) | 2H |

Predicted data is based on analysis of similar structures and standard chemical shift values.

Predicted ¹³C NMR Data for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl -CH₃ | ~12 |

| Ethyl -CH₂- | ~52 |

| Piperazine Carbons | ~53 |

| Benzyl -CH₂- | ~62 |

| Aromatic -CH- | ~123, ~129 |

| Aromatic C-CH₂ | ~145 |

| Aromatic C-NO₂ | ~147 |

Predicted data is based on analysis of similar structures like 1-benzylpiperazine (B3395278) and nitroaromatics. chemicalbook.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. Using a technique like Electrospray Ionization (ESI), this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 250.31.

High-resolution mass spectrometry could confirm the elemental formula, C₁₃H₁₉N₃O₂. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. A key fragmentation would be the cleavage of the benzylic C-N bond, which is common for benzylpiperazine derivatives, to produce a stable tropylium-like ion or a 4-nitrobenzyl cation at m/z 136. xml-journal.neteuropa.eu Another major fragmentation pathway would involve the piperazine ring, yielding characteristic ions.

Expected Fragmentation in Mass Spectrometry

| Fragment Ion (m/z) | Proposed Structure/Origin |

|---|---|

| 250 | [M+H]⁺ (Protonated Parent Molecule) |

| 136 | [C₇H₆NO₂]⁺ (4-nitrobenzyl cation) |

| 114 | [C₆H₁₄N₂]⁺ (Ethylpiperazine fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of benzyl fragment) |

Based on fragmentation patterns of benzylpiperazines. xml-journal.netresearchgate.net

X-ray Diffraction

For a crystalline solid, single-crystal X-ray diffraction provides the ultimate structural proof, yielding precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice. For this compound, crystallographic analysis would be expected to show the piperazine ring adopting a stable chair conformation. nih.gov The analysis would also detail the orientation of the ethyl and 4-nitrobenzyl substituents, which would likely occupy equatorial positions to minimize steric hindrance. Furthermore, it would reveal intermolecular interactions, such as C–H···O or C–H···π interactions, that govern the crystal packing. vensel.orgmdpi.com

Stereoselective Synthesis and Chiral Resolution of Piperazine Derivatives

The specific molecule, this compound, is achiral and therefore does not exist as enantiomers. Consequently, chiral resolution is not applicable to this compound. However, the broader class of piperazine derivatives is of immense importance in medicinal chemistry, and the introduction of stereocenters into the piperazine core is a key strategy for exploring chemical space and optimizing pharmacological activity. rsc.orgacs.org Therefore, the principles of stereoselective synthesis and chiral resolution are highly relevant to analogs of this compound that bear substituents on the carbon atoms of the piperazine ring.

Stereoselective Synthesis of Piperazine Analogs

The majority of piperazine-containing drugs are substituted only at the nitrogen atoms. rsc.org The development of methods for the stereoselective synthesis of C-substituted piperazines is a significant area of modern organic synthesis, as it unlocks access to novel three-dimensional structures with potentially unique biological properties. nih.govnsf.gov

Key strategies include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperazine core with predefined stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts (e.g., based on iridium or palladium) to induce enantioselectivity in ring-forming reactions, such as the [3+3] cycloaddition of imines or the cyclization of diamine precursors. nih.govacs.org

Substrate-Controlled Diastereoselective Reactions: Designing substrates with existing stereocenters that direct the stereochemical outcome of subsequent ring-forming or functionalization steps.

These advanced methods allow for the precise construction of piperazine analogs with one or more stereocenters, leading to specific enantiomers or diastereomers.

Chiral Resolution of Piperazine Analogs

When a synthetic route produces a racemic or diastereomeric mixture of a chiral piperazine analog, a resolution step is necessary to separate the individual stereoisomers. This is crucial because different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Common methods for chiral resolution include:

Formation of Diastereomeric Salts: Reacting the racemic piperazine base with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers. nih.gov The differential interaction of the enantiomers with the chiral surface of the column packing leads to different retention times, allowing for their separation and isolation. researchgate.netresearchgate.net

The development of these stereoselective synthetic and resolution techniques is paramount for advancing the field of medicinal chemistry and fully exploring the therapeutic potential of the piperazine scaffold. rsc.org

Pharmacological and Biological Profile Evaluation of 1 Ethyl 4 4 Nitrobenzyl Piperazine Analogs

Design of In Vitro and In Vivo Bioassay Methodologies for Piperazine (B1678402) Derivatives

The biological evaluation of piperazine derivatives employs a diverse range of established in vitro and in vivo bioassay methodologies to determine their therapeutic potential. The specific design of these assays is tailored to the biological activity being investigated, from antimicrobial efficacy to anticancer and antimalarial action.

For assessing antimicrobial properties, standardized microdilution techniques are commonly used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the compounds. nih.gov In these assays, piperazine derivatives are tested against a panel of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net Common methods include the broth microdilution method, cup plate, and disc diffusion assays. ijcmas.comnih.gov For antitubercular activity, the Lowenstein-Jensen medium method is often utilized. nih.gov

The cytotoxic and anticancer potential of piperazine derivatives is frequently evaluated using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability and determine the IC50 (half-maximal inhibitory concentration) values against various cancer cell lines. nih.govnih.gov For instance, studies have used human liver cancer cell lines (SNU-475, SNU-423), breast adenocarcinoma (MCF7), and non-tumorigenic cell lines (MCF10A, HEK293T) to evaluate both efficacy and selectivity. nih.govnih.govnih.gov Further mechanistic studies often involve flow cytometry to analyze the cell cycle and apoptosis, and quantitative polymerase chain reaction (qPCR) to measure the expression of relevant genes. nih.gov

Antimalarial activity is typically screened in vitro against cultured strains of Plasmodium falciparum, including both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., FCR-3, FcB1) strains. nih.govnih.govacs.org The inhibition of parasite growth is often measured using fluorescent dyes like YOYO-1 or by spectrofluorimetry. nih.gov Mechanistic assays, such as the β-hematin formation inhibition assay, are also employed to understand how the compounds exert their effect, comparing them to known drugs like chloroquine. acs.org In vivo evaluations are subsequently performed in animal models, such as mice infected with Plasmodium berghei, to assess the compound's efficacy in a living organism. nih.gov

For other biological targets, specific enzymatic assays are designed. For example, to screen for potential antidiabetic agents, the inhibitory activity of piperazine derivatives against enzymes like dipeptidyl peptidase-IV (DPP-IV) is measured. nih.gov These in vitro findings can then be correlated with in vivo studies, such as measuring blood glucose level reduction in streptozotocin-induced diabetic mice. nih.gov

Antimicrobial Efficacy Assessments of Related Piperazine Structures

The piperazine scaffold is a cornerstone in the development of new antimicrobial agents due to the persistent challenge of microbial resistance to existing therapies. derpharmachemica.comapjhs.com Derivatives of piperazine have demonstrated a broad spectrum of activity against various pathogens. researchgate.net

Numerous studies have synthesized and evaluated piperazine derivatives for their antibacterial efficacy against a wide range of bacterial species. These compounds have shown varied activity against both Gram-positive and Gram-negative bacteria. For example, certain N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. nih.gov In some cases, the activity of these synthetic compounds has been comparable to standard antibiotics like ampicillin (B1664943) and streptomycin. derpharmachemica.comnih.gov

The structural modifications on the piperazine ring play a crucial role in determining the antibacterial spectrum and potency. For instance, the introduction of a nitro group on a phenyl ring attached to the piperazine core has been shown to enhance efficacy. tandfonline.com Similarly, conjugating piperine (B192125) with a piperazine heterocyclic molecule resulted in compounds with appreciable activity against Vibrio cholerae and Bacillus subtilis. researchgate.net Some phenothiazine-piperazine derivatives showed good activity against Gram-positive bacteria like S. aureus and B. subtilis but were inactive against Gram-negative E. coli and P. aeruginosa. nih.gov Furthermore, specific piperazine analogs have exhibited promising activity against Mycobacterium tuberculosis, indicating their potential as new antitubercular agents. nih.govresearchgate.net

| Piperazine Derivative Class | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Mycobacterium Species Tested | Key Findings | Reference |

|---|---|---|---|---|---|

| N-Alkyl and N-Aryl Piperazines | Staphylococcus aureus, Streptomyces epidermidis | Pseudomonas aeruginosa, Escherichia coli | Not Specified | Showed significant activity against tested bacterial strains. | nih.govresearchgate.net |

| Piperine-Piperazine Analogues | Bacillus subtilis | Vibrio cholerae | Not Specified | Compound 5f showed the highest activity against both Gram-positive and Gram-negative bacteria. | researchgate.net |

| Phenothiazine-Piperazine Derivatives | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Mycobacterium tuberculosis | Good activity against Gram-positive strains and M. tuberculosis; no activity against tested Gram-negative strains. | nih.gov |

| N-Benzothiazole-Substituted Piperazines | Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Mycobacterium tuberculosis H37Rv | Derivatives with electron-withdrawing groups showed excellent activity against E. coli. Good antimycobacterial activity was observed. | researchgate.net |

| 1,3,4-Thiadiazole-Piperazine Conjugates | Staphylococcus aureus, Bacillus subtilis | Escherichia coli | Not Specified | Showed significant activity against Gram-negative strains, especially E. coli. | mdpi.com |

Piperazine derivatives have also been extensively investigated for their antifungal properties. These compounds have been tested against a variety of human pathogenic fungi, including yeasts like Candida species and filamentous fungi such as Aspergillus species. researchgate.netnih.gov The results often show that the antifungal activity is highly dependent on the specific chemical structure of the derivative.

For instance, a series of novel triazole compounds containing a piperazine moiety demonstrated activity against eight human pathogenic fungi, with some compounds showing four times lower MIC₈₀ values than fluconazole (B54011) against Candida albicans. nih.gov In another study, piperazine-containing 1,2,3-triazoles showed good antifungal activity, with some derivatives being particularly potent against C. albicans and Aspergillus niger. tandfonline.com The presence of an electron-withdrawing nitro group on the phenyl ring attached to the piperazine was found to enhance efficacy. tandfonline.com However, not all piperazine derivatives are broadly active; some N-alkyl and N-aryl piperazines were found to be less active against tested fungi, and certain phenothiazine (B1677639) derivatives showed no activity against C. albicans at all, while being active against Aspergillus species. nih.govnih.gov

| Piperazine Derivative Class | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Triazoles with Piperazine Side Chains | Candida albicans, Candida parapsilosis, Cryptococcus neoformans, Candida glabrata, Aspergillus fumigatus, Trichophyton rubrum, Microsporum gypseum | Most compounds were active against nearly all fungi tested. Compounds 1d and 1i had MIC₈₀ values of 0.25 μg/mL against C. albicans. | nih.gov |

| 1,2,3-Triazoles with Amide Linkage | Candida albicans, Aspergillus niger | Compound 7u, with a nitro group, exhibited good antifungal activity (MIC 0.0248 μmol/mL) comparable to fluconazole. | tandfonline.com |

| N-Alkyl and N-Aryl Piperazines | Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | Synthesized compounds were generally found to be less active against the tested fungi. | nih.gov |

| Phenothiazine-Piperazine Derivatives | Aspergillus species, Candida albicans | Exhibited good antifungal activity against Aspergillus species but showed no activity against Candida albicans. | nih.gov |

| General Piperazine Derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Many of the synthesized compounds showed significant antifungal properties. | researchgate.netacgpubs.org |

Investigations into the Anticancer and Cytotoxic Potential of Piperazine Derivatives

The piperazine scaffold is a key structural component in a number of FDA-approved anticancer drugs, highlighting its immense potential in oncology. tubitak.gov.trresearchgate.net Researchers have developed a multitude of piperazine derivatives and evaluated their ability to inhibit the growth of various human cancer cell lines. These investigations have revealed that specific substitutions on the piperazine ring can lead to potent cytotoxic activity and, in some cases, induce apoptosis in cancer cells. nih.govmdpi.com

Studies have shown that piperazine derivatives can exhibit significant cytotoxicity against a broad panel of cancer cell lines. For example, vindoline-piperazine conjugates demonstrated outstanding cytotoxic activity, with GI₅₀ values below 2 μM on numerous cell lines. mdpi.com Specifically, one derivative showed a GI₅₀ of 1.00 μM against the MDA-MB-468 breast cancer cell line. mdpi.com Another study on a novel piperazine compound (PCC) reported strong suppressive effects on human liver cancer cells, with IC₅₀ values of 6.98 μM and 7.76 μM against SNU-475 and SNU-423 cell lines, respectively. nih.gov This compound was found to induce both intrinsic and extrinsic apoptotic pathways. nih.gov Similarly, piperazine derivatives of natural products like ursolic acid have shown potent antiproliferative activity, with one compound displaying an IC₅₀ of 5.40 μM against the HepG2 liver cancer cell line. nih.gov

| Piperazine Derivative Class | Cancer Cell Line | Cancer Type | Reported Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Vindoline-Piperazine Conjugate (Compound 23) | MDA-MB-468 | Breast Cancer | 1.00 μM (GI₅₀) | mdpi.com |

| Vindoline-Piperazine Conjugate (Compound 25) | HOP-92 | Non-Small Cell Lung Cancer | 1.35 μM (GI₅₀) | mdpi.com |

| Piperazine Containing Compound (PCC) | SNU-475 | Liver Cancer | 6.98 μM (IC₅₀) | nih.gov |

| SNU-423 | Liver Cancer | 7.76 μM (IC₅₀) | ||

| Ursolic Acid-Piperazine Derivative (Compound 17) | HepG2 | Liver Cancer | 5.40 μM (IC₅₀) | nih.gov |

| MGC-803 | Gastric Cancer | 9.82 μM (IC₅₀) | ||

| A549 | Lung Cancer | 11.06 μM (IC₅₀) | ||

| Thienylamidrazone-Piperazine Derivative (Compound 38) | K562 | Leukemia | 9.2 μM (IC₅₀) | researchgate.net |

| MCF7 | Breast Cancer | 20.2 μM (IC₅₀) |

Exploration of Other Reported Biological Activities Associated with Piperazine Scaffolds

Beyond their well-documented antimicrobial and anticancer effects, piperazine scaffolds are integral to compounds exhibiting a wide spectrum of other biological activities. researchgate.net The structural versatility of piperazine allows it to be a key pharmacophore in developing agents for various therapeutic targets, including antivirals, anti-inflammatory agents, and treatments for central nervous system disorders. researchgate.netwisdomlib.orgnih.gov

The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the urgent development of new antimalarial drugs. acs.org Piperazine derivatives have emerged as a promising class of compounds in this area. researchgate.netnih.gov Researchers have synthesized and evaluated numerous piperazine-containing molecules for their ability to inhibit the growth of the malaria parasite.

For example, a series of aryl-piperazine derivatives were tested against a chloroquine-resistant (FCR-3) strain of P. falciparum, with the most active compound showing an IC₅₀ of 0.5 μM. nih.gov This compound was found to be significantly more active against the parasite than against mammalian cells, although its in vivo effect in a P. berghei-infected mouse model was weak. nih.gov In another study, piperazine derivatives of betulinic acid were evaluated against a chloroquine-sensitive (3D7) strain of P. falciparum, with the lead compound (4a) demonstrating excellent antimalarial activity with an IC₅₀ of 1 μM. nih.gov Mechanistic studies suggested its mode of action involves the disruption of calcium homeostasis in the parasite. nih.gov Other research has focused on N-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives, which have shown high antimalarial activity against resistant P. falciparum strains. acs.org

| Piperazine Derivative Class | Plasmodium Strain | Assay Type | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Aryl-Alcohol Piperazine | P. falciparum (FCR-3, Chloroquine-resistant) | In Vitro | 0.5 μM | nih.gov |

| Betulinic Acid-Piperazine Derivative (4a) | P. falciparum (3D7, Chloroquine-sensitive) | In Vitro | 1 μM | nih.gov |

| N-(7-Chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine Derivatives | P. falciparum (FcB1, Chloroquine-resistant) | In Vitro | Activities reported in study tables. | acs.org |

| 1-((3,4-dimethoxyphenyl)(phenyl))piperazine Derivatives (A6, A10) | Not Specified | In Vitro | Reported as the most promising agents in the series. | benthamdirect.com |

Anti-inflammatory Properties

Piperazine derivatives have demonstrated notable anti-inflammatory effects. A variety of these compounds have been synthesized and assessed for their ability to mitigate inflammation. For instance, novel series of piperazinylthienylpyridazine derivatives have been prepared and evaluated for their anti-inflammatory activity. nih.gov The inclusion of a piperazine moiety is a common strategy in the design of antibacterial drug scaffolds to enhance their biofunctional potential. mdpi.com

In one study, a series of 2-(4-substituted piperazin-1-ylmethyl)-6-(thien-2-yl)-2H-pyridazin-3-ones, among other related structures, were synthesized from 6-(thien-2-yl)-2H-pyridazin-3-one. nih.gov Certain compounds from this series, when administered at a dose of 10 mg/kg, were tested for their anti-inflammatory effects against carrageenan-induced paw edema, using indomethacin (B1671933) as a reference standard. nih.gov The anti-inflammatory properties of these new compounds were confirmed through this assay. nih.gov

The versatility of the piperazine ring allows for its incorporation into diverse molecular structures, leading to compounds with significant therapeutic potential in treating inflammatory conditions.

Antiviral Activity (e.g., Anti-HIV, Enterovirus Inhibition)

The piperazine nucleus is a crucial component in the development of antiviral agents, with numerous derivatives exhibiting activity against a range of viruses, including Human Immunodeficiency Virus (HIV). arabjchem.org

Anti-HIV Activity:

Several classes of piperazine derivatives have shown promise as anti-HIV agents. Diarylpyrimidine derivatives that incorporate a piperazine sulfonyl group have been designed to enhance interactions with the backbone of the HIV-1 non-nucleoside reverse transcriptase (NNRT), leading to improved potency against both wild-type and resistant strains. nih.gov

One such derivative, compound 18b1 , demonstrated particularly potent antiviral activity against the wild-type HIV-1 strain, with an EC50 value of 0.0014 µM, which is comparable to the approved drug Rilpivirine (RPV). nih.gov Furthermore, a series of these compounds exhibited extremely potent anti-HIV-1 activities, with EC50 values in the low nanomolar range. nih.gov For instance, compounds 18a(2–5) and 18b(2–4) were found to be as potent as or more potent than established NNRTIs like Efavirenz (EFV) and Nevirapine (NVP). nih.gov

Other research has identified piperazine-containing compounds with dual anti-PAF (platelet-activating factor) and anti-HIV-1 activity, as well as those with purely antiviral effects. researchgate.net For example, compounds 176a and 176b were reported as pure antiviral agents. researchgate.net

The following table summarizes the anti-HIV-1 activity of selected piperazine derivatives:

| Compound | EC50 (µM) vs. WT HIV-1 | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 18b1 | 0.0014 | 10.15 | >7250 |

| 18a1 | 0.0018 | >21.78 | >12100 |

| RPV (Rilpivirine) | 0.0010 | 3.98 | 3980 |

| EFV (Efavirenz) | 0.0037 | 25.46 | 6881 |

| NVP (Nevirapine) | 0.19 | >42.06 | >221 |

Antiviral Activity Against Plant Viruses:

While not directly applicable to human viral diseases, the antiviral potential of the piperazine scaffold is further demonstrated by its activity against plant viruses. A series of 1,3,5-triazine (B166579) derivatives containing a piperazine structure were designed and synthesized, and their activity against the potato virus Y (PVY) was evaluated. mdpi.com One compound, C35 , showed curative, protective, and inactivation activities of 53.3%, 56.9%, and 85.8%, respectively, which were comparable or superior to the control agents ningnanmycin (B12329754) and moroxydine (B1676750) hydrochloride. mdpi.com

Neuropharmacological Activities (e.g., Antipsychotic, Antidepressant, Anxiolytic, Muscarinic Receptor Modulation)

Arylpiperazine derivatives are a well-established class of compounds with significant activity in the central nervous system (CNS), targeting various neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. nih.govbenthamscience.comnih.gov This has led to the development of drugs for a range of neurological and psychiatric disorders. nih.gov

Antipsychotic, Antidepressant, and Anxiolytic Potential:

The long-chain arylpiperazine scaffold is a versatile template for designing CNS drugs. nih.govnih.gov By modifying the structure of these molecules, it is possible to modulate their affinity for different receptors, such as serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT7) and dopamine (B1211576) (D2) receptors, which are implicated in conditions like psychosis, depression, and anxiety. nih.govnih.gov

For example, researchers have designed and synthesized new arylpiperazine derivatives with the aim of achieving a specific receptor affinity profile for treating psychosis or the core symptoms of autism spectrum disorder (ASD). nih.gov Compound 12a was identified with a profile consistent with antipsychotic activity, showing affinities for 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors. nih.gov Another compound, 9b , displayed an affinity profile that may be suitable for ASD studies. nih.gov

The following table shows the receptor binding affinities (Ki, nM) of these compounds:

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | D2 Ki (nM) |

|---|---|---|---|---|

| 12a | 41.5 | 315 | 42.5 | 300 |

| 9b | 23.9 | 39.4 | 45.0 | - |

Furthermore, N-phenylpiperazine analogs have been investigated for their selectivity towards dopamine D3 versus D2 receptors, which is a desirable feature for certain antipsychotic medications. nih.gov

Neuroprotective Effects:

In addition to receptor modulation, some arylpiperazine derivatives possess neuroprotective properties. A novel arylpiperazine derivative, LQFM181 , was synthesized and shown to protect against neurotoxicity in both in vitro and in vivo models. nih.gov This compound exhibited significant antioxidant activity and was able to reduce locomotor behavior and memory dysfunction in an animal model of neurotoxicity by decreasing cholinesterase activity. nih.gov

Muscarinic Receptor Modulation:

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are another important target in the CNS, and their modulation is a key strategy for treating various neurological disorders. mdpi.com There are five subtypes of muscarinic receptors (M1-M5), and developing subtype-selective compounds is a major goal in medicinal chemistry. capes.gov.br Allosteric modulators, which bind to a site on the receptor different from the endogenous ligand binding site, offer a promising approach to achieving this selectivity. nih.gov While the piperazine scaffold is a versatile component in CNS-active drugs, the direct and specific modulation of muscarinic receptors by analogs of 1-Ethyl-4-(4-nitrobenzyl)piperazine is an area that requires further dedicated research.

Radioprotective Effects of Specific Sulfonyl Piperazine Analogs

There is a growing interest in developing effective and non-toxic radioprotective agents, and piperazine derivatives have emerged as a promising class of compounds in this field. nih.govresearchgate.net

Second-generation piperazine derivatives are being developed as potential radiation countermeasures with improved efficacy and reduced toxicity compared to existing agents like amifostine. rsc.org In one study, a series of novel 1-(2-hydroxyethyl)piperazine derivatives were synthesized and evaluated for their radioprotective properties. nih.gov Among these, certain compounds were found to protect human cells from radiation-induced apoptosis and exhibited low cytotoxicity. nih.gov

A specific sulfonyl piperazine analog, 1-[(4-Nitrophenyl)Sulfonyl]-4-Phenylpiperazine , has been shown to increase the number of regenerating crypts in the small intestines after radiation injury, indicating a protective effect on the gastrointestinal system. rsc.org

The following table presents the radioprotective efficacy of selected piperazine derivatives in the dicentric chromosome assay, showing the percentage reduction in dicentric chromosomes.

| Compound | Concentration (µM) | Reduction in Dicentric Chromosomes (%) |

|---|---|---|

| Compound 3 | 100 | 35 |

| 200 | 45 | |

| Compound 6 | 100 | 30 |

| 200 | 40 | |

| Amifostine (WR2721) | 100 | 20 |

| 200 | 25 |

These findings underscore the potential of sulfonyl piperazine analogs and other piperazine derivatives as effective radioprotective agents. rsc.org

In Depth Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Crucial Structural Determinants for Observed Biological Activities within Piperazine (B1678402) Derivatives

The biological activity of piperazine derivatives is fundamentally governed by the core piperazine ring and the nature of the substituents at its two nitrogen atoms. The piperazine moiety itself is a key structural feature, providing a versatile backbone that can be readily modified to modulate pharmacological activity. nih.govresearchgate.net

Key structural determinants include:

Substituents at N1 and N4: The type of chemical groups attached to the N1 and N4 positions are the primary drivers of a compound's specific biological effects. These substituents dictate the molecule's affinity and selectivity for different biological targets. mdpi.comresearchgate.net For instance, in many centrally active piperazine derivatives, one nitrogen is often attached to an aryl group (arylpiperazines), while the other is linked to various alkyl, acyl, or other cyclic moieties. researchgate.netnih.gov

Physicochemical Properties: The incorporation of a piperazine moiety can improve a molecule's physicochemical properties, such as water solubility. nih.govmdpi.com The two primary nitrogen atoms, with their appropriate pKa values, play a crucial role in enhancing the water solubility of drug-like molecules, which in turn affects their bioavailability. nih.gov

Studies have shown that replacing the piperazine ring with other cyclic structures like morpholine (B109124) or pyrrolidine (B122466) often results in a significant decrease in biological activity, highlighting the critical role of the piperazine core. nih.gov

Impact of N-Substitution Patterns (e.g., Ethyl, Nitrobenzyl, Nitrophenyl) on Efficacy and Selectivity

The efficacy and selectivity of piperazine derivatives are profoundly influenced by the substitution patterns at the N1 and N4 nitrogen atoms. In the case of "1-Ethyl-4-(4-nitrobenzyl)piperazine," the ethyl group at N1 and the 4-nitrobenzyl group at N4 are critical determinants of its potential pharmacological profile.

N-Alkyl Substitution (e.g., Ethyl Group): The presence of a small alkyl group like ethyl at one of the nitrogen positions can influence the compound's lipophilicity and steric profile. In some instances, N-alkylation is well-tolerated and does not significantly impact potency. acs.org For example, in a series of naphthalene-based piperazines, the derivative with an ethyl substitution at the piperazine ring showed good activity against several bacterial strains. derpharmachemica.com Similarly, N-ethylpiperazinyl amides of oleanonic and ursonic acids have demonstrated cytotoxic effects. nih.gov

N-Aryl and N-Benzyl Substitution (e.g., Nitrophenyl, Nitrobenzyl): The substitution of an aryl or benzyl (B1604629) group on the other nitrogen atom is a common strategy in the design of bioactive piperazine compounds.

Nitrophenyl Group: The presence of a nitrophenyl group can confer specific biological activities. For instance, 1-(4-nitrophenyl)piperazine (B103982) is a known intermediate in the synthesis of compounds with potential antimicrobial or anticancer properties. derpharmachemica.comresearchgate.net The position of the nitro group on the phenyl ring is also crucial; studies on nitrophenyl-naphthalene-carboxamide derivatives have shown that the antiproliferative effect increases when the nitro substituent is shifted from the ortho- to the para-position. researchgate.net

Nitrobenzyl Group: The benzylpiperazine structure is a prototype for many centrally active compounds. researchgate.netnih.gov The addition of a nitro group to the benzyl moiety, as in "this compound," can further modulate its activity. The nitro group is an electron-withdrawing group, which can alter the electronic properties of the aromatic ring and its interaction with biological targets. In studies of 1,3,4-thiadiazole (B1197879) derivatives, the type and position of substituents on the benzylpiperazine side chain were found to be major contributors to their anti-H. pylori activity. nih.gov

The interplay between the substituents at N1 and N4 is crucial. For example, a study on antimicrobial piperazine derivatives synthesized 1-ethyl-4-(4-nitrophenyl)piperazine (B49478) as a precursor, which was then further modified to produce a series of compounds with antibacterial activity. researchgate.net The combination of a small alkyl group and a substituted benzyl or phenyl group allows for a fine-tuning of the molecule's properties to achieve desired efficacy and selectivity.

Influence of Substituents on the Aromatic Ring (e.g., Nitro Group Position, Halogenation) on Pharmacological Responses

Substituents on the aromatic ring of arylpiperazine derivatives play a pivotal role in modulating their pharmacological responses. The position and electronic nature of these substituents, such as nitro groups or halogens, can significantly impact a compound's potency and selectivity.

Nitro Group Position: The position of the nitro group on an aromatic ring can dramatically alter biological activity. Research on nitrophenyl derivatives has shown that moving the nitro group from the ortho- to the para- position can enhance antiproliferative effects. researchgate.net In the context of 5-(nitroaryl)-1,3,4-thiadiazole derivatives, those with a 5-nitrofuran moiety at the C-5 position of the thiadiazole ring showed more promising anti-H. pylori activity than their 5-nitrothiophene counterparts, indicating the importance of the nitro-substituted heterocyclic ring system. nih.govresearchgate.net

Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine) to the aromatic ring is a common strategy in drug design to modulate a compound's properties.

Enhanced Potency: Halogenation can lead to increased biological activity. For example, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

Influence on Selectivity: The position and number of halogen substituents can influence selectivity. For instance, in a study of anti-H. pylori agents, the substitution of fluorine groups at different positions on the benzylpiperazine side chain affected the growth inhibitory potential, which was dependent on the position and number of the fluorine atoms. nih.gov

Lipophilicity and Binding: Halogens can increase lipophilicity, which may enhance membrane permeability and binding to hydrophobic pockets in target proteins. In a study of antimycobacterial agents, electron-withdrawing and lipophilic substituents like dichloro-substitution on the phenyl ring of N-arylpiperazines were investigated, with one such derivative showing potent activity. mdpi.com

The following table summarizes the effects of different aromatic ring substitutions on the activity of various piperazine derivatives.

| Substituent | Position | Compound Series | Observed Effect | Reference |

|---|---|---|---|---|

| Nitro (NO₂) | para vs. ortho | Nitrophenyl-naphthalene-carboxamides | Increased antiproliferative effect with para-substitution. | researchgate.net |

| Fluorine (F) | Various | Benzylpiperazine-thiadiazoles | Inhibitory potential against H. pylori is dependent on the position and number of fluorine atoms. | nih.gov |

| Halogen | Any | Fluorophenylpiperazine-triazines | Essential for inhibitory activity on ENT1 and ENT2 transporters. | frontiersin.orgpolyu.edu.hk |

| Dichloro | 3,4-positions | N-phenylpiperazine conjugates | Potent antimycobacterial activity. | mdpi.com |

These findings underscore the critical role of aromatic ring substituents in fine-tuning the pharmacological profile of piperazine derivatives.

Role of Linker Lengths and Bridging Moieties in Tailoring Bioactivity of Piperazine Conjugates

In many bioactive piperazine compounds, the piperazine ring is part of a larger molecular structure, connected to other pharmacophores via a linker or bridging moiety. The length, composition, and rigidity of this linker are critical for optimizing biological activity. nih.govnih.gov

Linker Length: The length of the linker that connects the piperazine ring to another part of the molecule is a crucial factor in determining the compound's efficacy. nih.gov Studies on Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to bring a target protein and an E3 ligase into proximity, have shown that there is often an optimal linker length for maximal activity. nih.gov A linker that is too short or too long can be detrimental to the formation of a productive ternary complex. nih.gov For instance, in the development of androgen receptor (AR) degraders, extending an alkyl linker by just one methylene (B1212753) group led to enhanced activity. acs.org

Linker Composition and Rigidity: The chemical nature of the linker also plays a significant role. Replacing flexible aliphatic linkers with more rigid structures, such as those incorporating piperidine (B6355638) or piperazine rings, can reduce the degrees of freedom of the molecule. nih.govacs.org This increased rigidity can lead to more favorable pharmacological properties and improved activity. nih.govacs.orgrsc.org The insertion of a piperazine into a linker can also improve solubility due to its protonable amino group. nih.govrsc.org

Bridging Moieties: The type of chemical bond or group that bridges the piperazine ring to other components can influence the molecule's stability and properties. For example, linking a piperazine ring via an amide bond has been suggested as a strategy to improve metabolic stability by preventing N-dealkylation reactions. rsc.org The benzyl group in "this compound" acts as a short, somewhat rigid linker connecting the piperazine to the nitrophenyl moiety.

The following table illustrates the importance of linker characteristics in different classes of bioactive molecules.

| Linker Characteristic | Compound Class | Impact on Bioactivity | Reference |

|---|---|---|---|

| Length | PROTACs | Optimal length is critical for degradation efficacy. | nih.govacs.org |

| Rigidity (e.g., incorporating piperidine/piperazine) | PROTACs | Can enhance degradation activity and metabolic properties. | nih.govacs.org |

| Composition (e.g., amide vs. alkyl) | PROTACs | Can improve metabolic stability and solubility. | nih.govrsc.org |

Quantitative Structure-Activity Relationship (QSAR) and other Computational Approaches for SAR/SPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and other computational methods are invaluable tools for understanding and predicting the biological activity of piperazine derivatives, thereby guiding the design of more potent and selective compounds. nih.govresearchgate.net

QSAR Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

For a series of piperazine derivatives reported as mTORC1 inhibitors, a QSAR model revealed that descriptors such as the energy of the lowest unoccupied molecular orbital (LUMO), electrophilicity index, molar refractivity, aqueous solubility, and topological polar surface area were significantly correlated with their inhibitory activity. mdpi.com

In another study on piperazine and ketopiperazine derivatives as renin inhibitors, a robust QSAR model indicated that constitutional descriptors like the sum of atomic van der Waals volumes, the number of double bonds, and the number of oxygen atoms played a vital role in their binding to the renin enzyme. researchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been used to analyze the antihistamine and antibradykinin effects of piperazine derivatives, correlating their electrostatic and steric factors with their antagonistic effects. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. tandfonline.com It helps to visualize the interactions between the ligand and the active site of the protein, providing insights into the structural basis of its activity. researchgate.netrsc.org For instance, molecular docking has been used to identify potential piperazine-based inhibitors for Parkinson's disease by analyzing their binding affinity with the target protein. tandfonline.com

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) that is responsible for a molecule's biological activity. nih.govresearchgate.net Virtual screening of compound libraries using a pharmacophore model can help to identify new potential drug candidates. researchgate.net

ADME Prediction: Computational models are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. nih.govresearchgate.net This helps in assessing the drug-likeness of a molecule, such as its ability to cross the blood-brain barrier, which is crucial for centrally acting drugs. nih.gov

The following table provides examples of descriptors used in QSAR studies of piperazine derivatives and their significance.

| Descriptor Type | Example Descriptor | Significance in Piperazine Derivatives | Reference |

|---|---|---|---|

| Electronic | LUMO Energy, Electrophilicity Index | Correlates with inhibitory activity (e.g., mTORC1 inhibitors). | mdpi.com |

| Constitutional | Number of Oxygen atoms, Number of double bonds | Important for binding to enzymes (e.g., renin). | researchgate.net |

| Steric/Topological | Molar Refractivity, Topological Polar Surface Area | Relates to binding affinity and membrane permeability. | mdpi.com |

| 3D Field | Electrostatic and Steric Fields (CoMFA) | Correlates with antagonistic effects at receptors. | nih.gov |

These computational approaches provide a rational framework for the design and optimization of novel piperazine-based therapeutic agents, accelerating the drug discovery process. nih.govresearchgate.net

Mechanistic Elucidation of Biological Action and Molecular Interactions

Proposed Molecular Mechanisms Underlying Antimicrobial Effects and Cytotoxicity

Scientific literature specifically detailing the proposed molecular mechanisms behind the antimicrobial and cytotoxic effects of 1-Ethyl-4-(4-nitrobenzyl)piperazine is not currently available. While the broader class of piperazine (B1678402) derivatives has been investigated for such properties, often linked to the disruption of cell membranes or inhibition of essential enzymes, studies focusing on this specific compound have not been published. nih.gov For instance, some piperazine-based polymers exhibit antimicrobial activity through electrostatic interactions with bacterial cell walls, leading to cell lysis. nih.gov Other derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis or cell cycle arrest. nih.govnih.gov However, these general mechanisms cannot be directly attributed to this compound without specific experimental evidence.

Investigation of Binding Affinities and Interactions with Specific Biological Receptors, Enzymes, or Transporters

There is no available research data on the binding affinities or specific molecular interactions of this compound with biological receptors, enzymes, or transporters. Studies on other, structurally different piperazine derivatives have shown interactions with a range of targets. For example, certain nitrophenylpiperazine derivatives have been evaluated as tyrosinase inhibitors, with some compounds showing inhibitory effects through mixed-type inhibition. nih.gov Additionally, other piperazine-containing compounds have been observed to interact with targets like the GABA receptor, although this is highly structure-dependent. wikipedia.orgdrugbank.com Without dedicated studies, the specific targets of this compound remain unknown.

Cellular Pathway Modulation by Piperazine Derivatives (e.g., Inhibition of Microtubule Synthesis, Cell Cycle Arrest, Apoptosis Induction)

Specific studies on the modulation of cellular pathways, such as the inhibition of microtubule synthesis, induction of cell cycle arrest, or apoptosis by this compound, have not been reported in the scientific literature. Research on other piperazine-containing molecules has demonstrated such activities. For example, certain thiosemicarbazones incorporating a piperazine moiety have been shown to induce G1/S phase cell cycle arrest and apoptosis in cancer cell lines. nih.gov Another distinct piperazine compound was found to cause cell cycle arrest at the G1 phase and trigger apoptosis through the suppression of NF-κB translocation. nih.gov These findings highlight potential activities for the piperazine class but are not specific to this compound.

Kinetic and Mechanistic Studies of Chemical Reactions Involving Piperazine Moieties Relevant to Bioactivity (e.g., Aminolysis)

There is a lack of published kinetic and mechanistic studies on chemical reactions, such as aminolysis, involving the piperazine moiety of this compound that are relevant to its bioactivity. The reactivity of the piperazine ring is fundamental to the synthesis and biological function of its derivatives, but specific kinetic data for this compound are not available. wikipedia.org

Allosteric Modulation and Orthosteric Binding Mechanisms

Information regarding the allosteric modulation or orthosteric binding mechanisms of this compound is not present in the current body of scientific literature. Elucidating such mechanisms requires detailed structural biology and pharmacological studies, which have not been conducted for this specific compound.

Translational Research and Future Directions in the Development of Piperazine Based Therapeutics

Assessment of 1-Ethyl-4-(4-nitrobenzyl)piperazine as a Strategic Pharmaceutical Intermediate or Lead Compound in Drug Development Pipelines

This compound is a disubstituted piperazine (B1678402) derivative that holds significant potential as a strategic intermediate and a foundational lead compound in the drug discovery process. The structural architecture of this molecule, featuring a piperazine core with an ethyl group at one nitrogen and a 4-nitrobenzyl group at the other, provides a versatile platform for the synthesis of more complex pharmaceutical agents.

The presence of the piperazine nucleus itself is a key indicator of its pharmaceutical value. The piperazine moiety is a common feature in numerous FDA-approved drugs, contributing to their biological activity and pharmacokinetic profiles. evitachem.comchemuniverse.com The ethyl group on the piperazine ring can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

The 4-nitrobenzyl substituent is particularly noteworthy. The nitroaromatic group can serve as a precursor for the introduction of an amino group via reduction. This amino functionality opens up a vast chemical space for further derivatization, allowing for the attachment of various pharmacophores through amide bond formation or other coupling reactions. This strategic placement of a modifiable functional group makes this compound a valuable building block for creating libraries of novel compounds.

While extensive biological data on this compound itself is not widely published, the well-documented activities of structurally related nitro-substituted piperazine derivatives suggest its potential as a lead compound. For instance, various nitrophenylpiperazine derivatives have been investigated for a range of biological activities, highlighting the therapeutic promise of this chemical class. nih.gov The core structure of this compound, therefore, represents a promising starting point for the development of new therapeutic agents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C13H19N3O2 | 249.31 | 414880-35-6 |

| 1-Ethyl-4-(4-nitrophenyl)piperazine (B49478) | C12H17N3O2 | 235.28 | 115619-00-6 myskinrecipes.com |

| 1-Ethyl-4-(3-nitrophenyl)piperazine | C12H17N3O2 | 235.28 | 943189-24-0 sigmaaldrich.com |

| 1-Ethyl-4-(4-nitrobenzoyl)piperazine | C13H17N3O3 | 263.29 | 546096-63-3 sigmaaldrich.com |

Note: Data for related compounds are included for comparative purposes. Data compiled from chemical supplier databases.

Rational Design Strategies for Further Structural Optimization and the Creation of Next-Generation Analogs

The structure of this compound offers multiple avenues for rational drug design and structural optimization to generate next-generation analogs with enhanced potency, selectivity, and pharmacokinetic properties. sigmaaldrich.comnih.gov

Modification of the Nitrobenzyl Moiety: The 4-nitro group is a key site for modification. Its reduction to an amine is a straightforward chemical transformation that provides a handle for introducing a wide variety of substituents. These could include different acyl groups, sulfonyl groups, or alkyl chains, each capable of probing different interactions within a biological target. Furthermore, the position of the nitro group on the benzene (B151609) ring could be varied to explore the structure-activity relationship (SAR).

Alterations to the Ethyl Group: The ethyl group at the N1 position of the piperazine ring can also be modified. Replacing it with other alkyl groups of varying chain lengths and branching, or with cyclic or aromatic moieties, could fine-tune the compound's lipophilicity and steric profile. This, in turn, can impact its binding affinity to a target protein and its absorption, distribution, metabolism, and excretion (ADME) properties.

Introduction of Additional Functional Groups: The piperazine ring itself can be further functionalized, although this is often more synthetically challenging. The introduction of substituents on the carbon atoms of the piperazine ring could create chiral centers, potentially leading to stereoisomers with different biological activities and selectivities.

Computational modeling and structure-based drug design can play a crucial role in guiding these optimization efforts. By identifying a putative biological target, molecular docking studies can predict how analogs of this compound might bind and can help prioritize the synthesis of compounds with the highest predicted affinity. vibrantpharma.com

Development of Novel Therapeutic Agents based on the Versatile Piperazine Scaffold and its Nitro-substituted Derivatives

The piperazine scaffold is a remarkably versatile platform for the development of novel therapeutic agents across a wide spectrum of diseases. myskinrecipes.comgoogle.com Its derivatives have demonstrated a vast range of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. chemicalbook.comrsc.org

Nitro-substituted piperazine derivatives, in particular, have shown significant promise. For example, nitrophenylpiperazine derivatives have been explored as inhibitors of enzymes like tyrosinase, which is implicated in pigmentation disorders. nih.gov The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and its ability to interact with biological targets.

Building upon the this compound framework, novel therapeutic agents could be developed for various applications. For instance, by modifying the nitrobenzyl portion into a moiety known to interact with a specific kinase, novel anticancer agents could be designed. Several clinically used kinase inhibitors already incorporate a piperazine ring, underscoring the suitability of this scaffold for this class of drugs. evitachem.com

Similarly, by functionalizing the reduced amino group with fragments known to have antibacterial or antifungal properties, new anti-infective agents could be synthesized. The piperazine core often enhances the water solubility of drug candidates, which is a desirable property for many therapeutic applications. chemicalbook.com

Table 2: Examples of Pharmacological Activities of Piperazine Derivatives

| Pharmacological Activity | Example Compound Class | Reference |

| Anticancer | Phenylpiperazines | evitachem.com |

| Antimicrobial | Nitro-substituted piperazines | nih.gov |

| Anti-inflammatory | Diarylpiperazines | chemicalbook.com |

| CNS Disorders | Benzylpiperazines | google.com |

Addressing Challenges in Drug Development, Including Resistance Mechanisms, Bioavailability Enhancement, and Selectivity Optimization

Despite the promise of piperazine-based therapeutics, their development is not without challenges. Key hurdles that need to be addressed include the emergence of drug resistance, ensuring adequate bioavailability, and achieving high target selectivity. evitachem.com

Drug Resistance: Cancer cells and microbes can develop resistance to therapeutic agents through various mechanisms, such as the upregulation of efflux pumps that expel the drug from the cell or mutations in the drug's target. cphi-online.com Strategies to overcome resistance include the design of compounds that are not substrates for these efflux pumps or that can inhibit the pumps themselves. Combination therapies, where a piperazine-based drug is co-administered with another agent that targets a different pathway, can also be an effective approach. cphi-online.com

Bioavailability Enhancement: Poor oral bioavailability can limit the clinical utility of a drug candidate. The piperazine moiety can improve aqueous solubility, which is often beneficial for bioavailability. chemicalbook.com However, other factors such as membrane permeability and first-pass metabolism also play a crucial role. Formulation strategies, such as the use of nanoparticle-based delivery systems, can be employed to protect the drug from degradation and enhance its absorption. Additionally, structural modifications to the lead compound, guided by an understanding of its ADME properties, can lead to analogs with improved bioavailability.

Selectivity Optimization: Achieving high selectivity for the intended biological target over other related proteins is crucial to minimize off-target effects and toxicity. Structure-based drug design and computational screening can help in designing analogs with improved selectivity. nih.gov By understanding the subtle differences in the binding pockets of the target and off-target proteins, it is possible to introduce chemical modifications that favor binding to the desired target.

Identification of Novel Biological Targets and Unexplored Therapeutic Applications for This Compound Class

The vast chemical space accessible from this compound and its derivatives suggests that there are likely many unexplored biological targets and therapeutic applications for this compound class. High-throughput screening of a library of derivatives against a panel of biological targets can be a powerful approach to identify novel activities.

Phenotypic screening, where compounds are tested for their ability to produce a desired effect in a cellular or whole-organism model without a preconceived target, can also uncover unexpected therapeutic potential. Once a compound with an interesting phenotype is identified, target deconvolution studies can be performed to identify its molecular mechanism of action.

Given the diverse activities already reported for piperazine derivatives, it is plausible that analogs of this compound could find applications in areas beyond the traditionally associated fields. For example, they could be investigated for their potential as modulators of ion channels, G-protein coupled receptors (GPCRs), or epigenetic targets. The structural and chemical versatility of this compound class makes it a rich source for future drug discovery efforts.

Q & A

Basic Research Question

- 1H/13C NMR : Expect signals for the ethyl group (δ ~1.3–1.4 ppm, triplet for CH3; δ ~2.5–3.5 ppm, quartet for CH2) and aromatic protons (δ ~7.5–8.2 ppm for nitrobenzyl). Piperazine protons typically appear as multiplets at δ ~2.5–3.5 ppm .

- IR : Nitro group absorption at ~1512 cm⁻¹ (asymmetric stretch) and ~1345 cm⁻¹ (symmetric stretch) .

- MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 275 g/mol for C13H17N3O2).

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question

Key factors include:

- Solvent Selection : Polar aprotic solvents (DCM, DMF) enhance nucleophilicity. For microwave-assisted syntheses (e.g., General Procedure F in ), solvents with high dielectric constants (e.g., DMSO) improve heating efficiency .

- Catalysts : Copper(I) catalysts (e.g., CuSO4·5H2O with sodium ascorbate) accelerate click chemistry for triazole-linked derivatives .

- Temperature Control : Reflux vs. microwave heating (e.g., 280°C in microwaves reduces reaction time from hours to minutes) .

Data Contradiction Note : While ambient-temperature reactions () suit lab-scale synthesis, microwave methods () are preferable for rapid, high-yield outcomes in complex derivatives.

How do structural modifications influence biological activity in piperazine derivatives?

Advanced Research Question

- Nitro Group Positioning : The 4-nitrobenzyl group enhances electron-withdrawing effects, potentially increasing binding affinity to targets like serotonin receptors (5-HT1A/5-HT2A) .

- Piperazine Substitution : Ethyl groups vs. bulkier substituents (e.g., benzyl) alter lipophilicity and bioavailability. For example, replacing ethyl with a trifluoromethyl group () may enhance blood-brain barrier penetration .

Q. SAR Table: Example Modifications

| Substituent | Biological Impact |

|---|---|